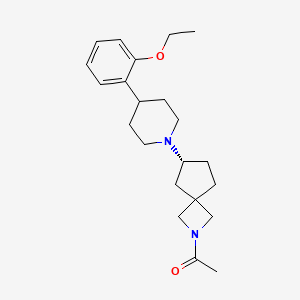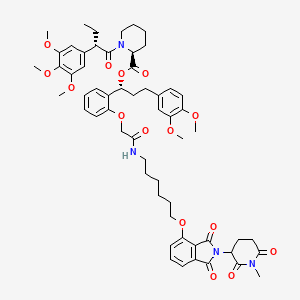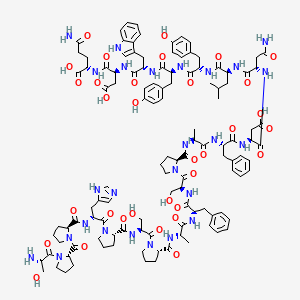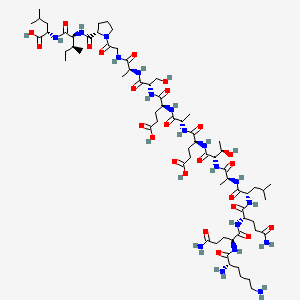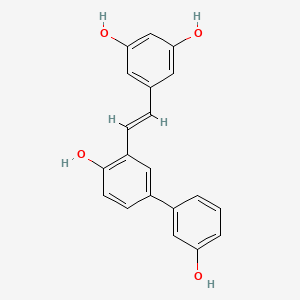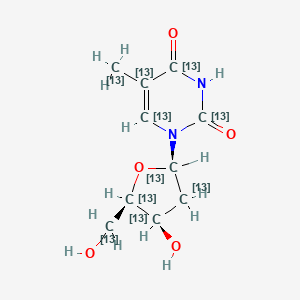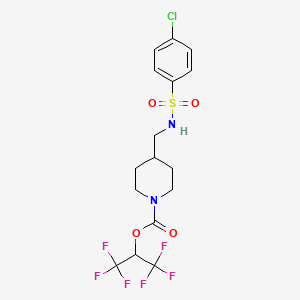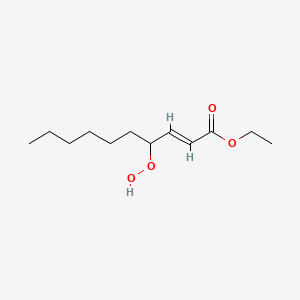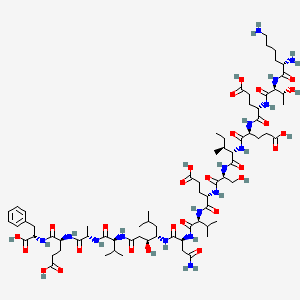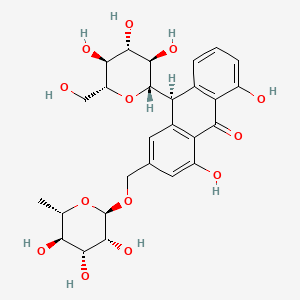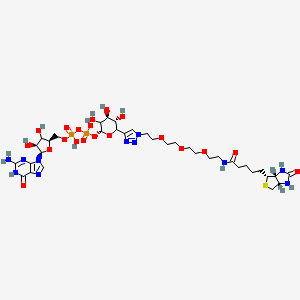
GDP-Fuc-Biotin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GDP-Fuc-Biotin, also known as guanosine diphosphate-fucose-biotin, is a biotinylated form of GDP-fucose. GDP-fucose is a nucleotide sugar that serves as a donor substrate for fucosyltransferases, enzymes that transfer fucose to various acceptor molecules. The addition of biotin to GDP-fucose allows for the detection and analysis of fucosylated glycans through biotin-avidin interactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of GDP-Fuc-Biotin involves the enzymatic conversion of GDP-fucose to its biotinylated form. This process typically uses recombinant fucosyltransferases and biotinylation reagents. The reaction mixture includes GDP-fucose, a recombinant fucosyltransferase, and biotinylation reagents in an appropriate buffer. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound can be achieved through multi-enzyme cascades in a repetitive-batch mode. This method involves the use of bifunctional enzymes such as fucokinase/GDP-fucose pyrophosphorylase from Bacteroides fragilis. The process can be scaled up to produce gram-scale quantities of this compound with high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
GDP-Fuc-Biotin undergoes various chemical reactions, including:
Substitution Reactions: The biotin moiety can be introduced to GDP-fucose through substitution reactions involving biotinylation reagents.
Enzymatic Reactions: Fucosyltransferases catalyze the transfer of fucose from this compound to acceptor molecules such as glycoproteins and glycolipids.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
GDP-fucose: The nucleotide sugar substrate.
Biotinylation Reagents: Chemicals used to attach biotin to GDP-fucose.
Fucosyltransferases: Enzymes that facilitate the transfer of fucose to acceptor molecules.
Major Products Formed
The major products formed from the reactions involving this compound are biotinylated glycans, glycoproteins, and glycolipids. These products can be detected and analyzed using biotin-avidin interactions .
Wissenschaftliche Forschungsanwendungen
GDP-Fuc-Biotin has a wide range of applications in scientific research, including:
Chemistry: Used in the study of glycosylation processes and the synthesis of biotinylated glycans.
Biology: Employed in cell labeling and imaging studies to detect specific glycan epitopes on cell surfaces.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents targeting fucosylated glycans.
Industry: Applied in the production of biotinylated glycoproteins and glycolipids for various industrial applications
Wirkmechanismus
The mechanism of action of GDP-Fuc-Biotin involves the transfer of fucose from GDP-fucose to acceptor molecules by fucosyltransferases. The biotin moiety allows for the detection and analysis of the fucosylated products through biotin-avidin interactions. This process is crucial for studying cell-cell interactions, glycosylation patterns, and the role of fucosylated glycans in various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to GDP-Fuc-Biotin include:
GDP-Cy5-Fucose: A fluorescently labeled form of GDP-fucose used for imaging studies.
GDP-Azido-Fucose: An azido-labeled form of GDP-fucose used for click chemistry applications.
CMP-Biotin-Sialic Acid: A biotinylated form of CMP-sialic acid used for studying sialylation processes
Uniqueness
This compound is unique due to its biotinylated form, which allows for easy detection and analysis of fucosylated products through biotin-avidin interactions. This feature makes it highly valuable for studying glycosylation processes, cell-cell interactions, and the role of fucosylated glycans in various biological systems .
Eigenschaften
Molekularformel |
C35H55N11O20P2S |
|---|---|
Molekulargewicht |
1043.9 g/mol |
IUPAC-Name |
[(2R,4S,5S)-6-[1-[2-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]triazol-4-yl]-3,4,5-trihydroxyoxan-2-yl] [[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C35H55N11O20P2S/c36-34-41-30-23(31(53)42-34)38-16-46(30)32-27(51)24(48)19(63-32)14-62-67(55,56)66-68(57,58)65-33-28(52)25(49)26(50)29(64-33)17-13-45(44-43-17)6-8-60-10-12-61-11-9-59-7-5-37-21(47)4-2-1-3-20-22-18(15-69-20)39-35(54)40-22/h13,16,18-20,22,24-29,32-33,48-52H,1-12,14-15H2,(H,37,47)(H,55,56)(H,57,58)(H2,39,40,54)(H3,36,41,42,53)/t18-,19-,20-,22-,24?,25+,26+,27+,28?,29?,32-,33-/m1/s1 |
InChI-Schlüssel |
SKTALUMBAPLEAU-NODJZILFSA-N |
Isomerische SMILES |
C1[C@@H]2[C@H]([C@H](S1)CCCCC(=O)NCCOCCOCCOCCN3C=C(N=N3)C4[C@H]([C@@H](C([C@H](O4)OP(=O)(O)OP(=O)(O)OC[C@@H]5C([C@@H]([C@@H](O5)N6C=NC7=C6N=C(NC7=O)N)O)O)O)O)O)NC(=O)N2 |
Kanonische SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCN3C=C(N=N3)C4C(C(C(C(O4)OP(=O)(O)OP(=O)(O)OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)O)O)O)O)O)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



